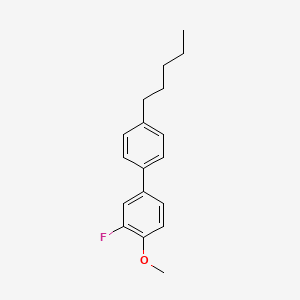![molecular formula C28H27NO5 B14377253 4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate CAS No. 88133-79-3](/img/structure/B14377253.png)
4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a benzoate ester containing a cyanobenzoyl and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate typically involves esterification reactions. One common method is the reaction of 4-hexylphenol with 4-cyanobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to form the desired ester.
Another synthetic route involves the use of 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoic acid, which is reacted with 4-hexylphenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method also yields the target compound efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization are commonly employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyanobenzoyl group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-hexylphenyl 4-[(4-carboxybenzoyl)oxy]-3-methoxybenzoate.
Reduction: Formation of 4-hexylphenyl 4-[(4-aminobenzoyl)oxy]-3-methoxybenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanobenzoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hexylphenyl 4-[(4-methoxybenzoyl)oxy]-3-methoxybenzoate
- 4-Hexylphenyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate
- 4-Hexylphenyl 4-[(4-nitrobenzoyl)oxy]-3-methoxybenzoate
Uniqueness
4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is unique due to the presence of the cyanobenzoyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall performance in various applications.
Propriétés
Numéro CAS |
88133-79-3 |
|---|---|
Formule moléculaire |
C28H27NO5 |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
(4-hexylphenyl) 4-(4-cyanobenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C28H27NO5/c1-3-4-5-6-7-20-10-15-24(16-11-20)33-28(31)23-14-17-25(26(18-23)32-2)34-27(30)22-12-8-21(19-29)9-13-22/h8-18H,3-7H2,1-2H3 |
Clé InChI |
JZFXFYNNWJITAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


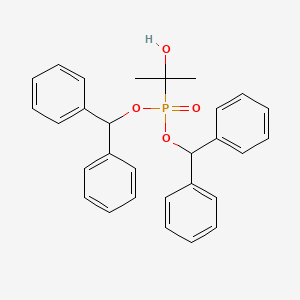
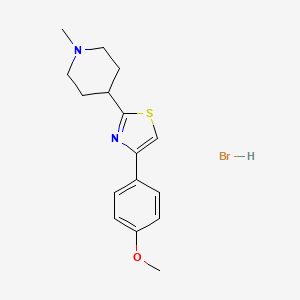

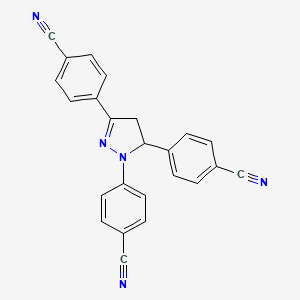
![2-Amino-3-[(methanesulfinyl)methyl]benzonitrile](/img/structure/B14377187.png)
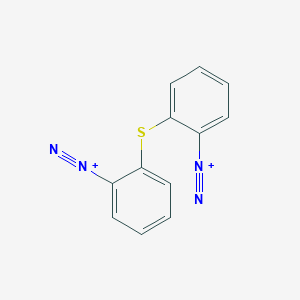
![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)
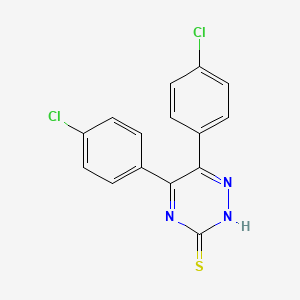
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
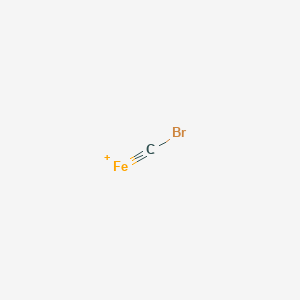
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)
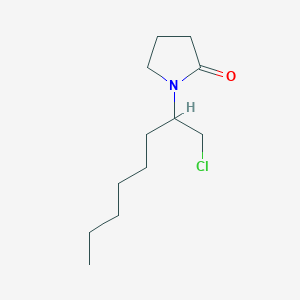
![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
